(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 869478-12-6
VCID: VC0057950
InChI: InChI=1S/C17H15NO4/c19-16-10-22-17-13(15-9-21-15)6-12(7-14(17)18-16)20-8-11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,18,19)/t15-/m0/s1
SMILES: C1C(O1)C2=C3C(=CC(=C2)OCC4=CC=CC=C4)NC(=O)CO3
Molecular Formula: C17H15NO4
Molecular Weight: 297.31

(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 869478-12-6

Cat. No.: VC0057950

Molecular Formula: C17H15NO4

Molecular Weight: 297.31

* For research use only. Not for human or veterinary use.

(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one - 869478-12-6

Specification

CAS No. 869478-12-6
Molecular Formula C17H15NO4
Molecular Weight 297.31
IUPAC Name 8-[(2R)-oxiran-2-yl]-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C17H15NO4/c19-16-10-22-17-13(15-9-21-15)6-12(7-14(17)18-16)20-8-11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,18,19)/t15-/m0/s1
Standard InChI Key QKZJSZZMIRDNNQ-HNNXBMFYSA-N
SMILES C1C(O1)C2=C3C(=CC(=C2)OCC4=CC=CC=C4)NC(=O)CO3

Introduction

Chemical Identity and Structure

(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b] oxazin-3(4H)-one is an organic compound with substantial pharmaceutical relevance, particularly in relation to respiratory medications. It is identified by CAS number 869478-12-6 and possesses a molecular formula of C17H15NO4 . This complex heterocyclic compound has a molecular weight of 297.30 g/mol according to PubChem calculations or 297.31 g/mol as reported by ChemicalBook .

Nomenclature and Identification

The compound is known by several synonyms in scientific and commercial contexts:

  • 8-[(2R)-2-Oxiranyl]-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

  • Olodaterol INT

  • Odatero Impurity 10

  • Olodaterol Impurity 8

  • 6-benzyloxy-(8R)-oxiranyl-4H-benzo oxazin-3-one

  • 8-(2R)-Oxiranyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

  • 2H-1,4-Benzoxazin-3(4H)-one, 8-[(2R)-2-oxiranyl]-6-(phenylmethoxy)-

  • 8-(2R)-epoxyethanyl-6-(benzyloxy)-2H-1,4-benzoxazine-3(4H)-one

  • 6-(benzyloxy)-8-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

The IUPAC name is officially recognized as 8-[(2R)-oxiran-2-yl]-6-phenylmethoxy-4H-1,4-benzoxazin-3-one .

Structural Characteristics

The compound features several distinctive structural elements:

  • A benzoxazinone core system

  • A benzyloxy (phenylmethoxy) substituent at position 6

  • An oxiranyl (epoxy) group at position 8 with a defined R stereochemistry

  • A lactam functional group as part of the oxazinone ring

This structural arrangement can be represented in simplified form through the SMILES notation: C1C@HC2=C3C(=CC(=C2)OCC4=CC=CC=C4)NC(=O)CO3 .

Physical and Chemical Properties

The physical state and chemical properties of (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b] oxazin-3(4H)-one provide insight into its handling, storage, and potential applications in pharmaceutical processes.

Basic Physical Properties

The compound presents as an off-white solid under standard conditions . While detailed spectroscopic data is limited in the available resources, the following properties have been documented:

  • Physical State: Solid

  • Color: Off-white

  • Solubility: Soluble in chloroform and methanol

Chemical Identifiers and Descriptors

For analytical and database purposes, the compound is characterized by the following chemical identifiers:

  • InChI: InChI=1S/C17H15NO4/c19-16-10-22-17-13(15-9-21-15)6-12(7-14(17)18-16)20-8-11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,18,19)/t15-/m0/s1

  • InChIKey: QKZJSZZMIRDNNQ-HNNXBMFYSA-N

  • European Community (EC) Number: 816-309-6

  • DSSTox Substance ID: DTXSID301167802

These standardized identifiers facilitate cross-referencing across various chemical databases and ensure accurate identification in scientific communications.

Pharmaceutical Relevance

The nomenclature associated with (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b] oxazin-3(4H)-one suggests significant pharmaceutical applications, particularly in connection with respiratory therapeutics.

Relationship to Olodaterol

The compound's alternative designations as "Olodaterol INT," "Odatero Impurity 10," and "Olodaterol Impurity 8" indicate its relevance to Olodaterol—a long-acting β2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD) . Based on these designations, the compound likely serves in one or more of the following capacities:

  • As a synthetic intermediate in the industrial production of Olodaterol

  • As a potential process-related impurity that may be present in Olodaterol formulations

  • As an analytical reference standard used for quality control purposes in pharmaceutical manufacturing

The "INT" designation specifically suggests its role as an intermediate compound in the synthetic pathway leading to the final active pharmaceutical ingredient.

Structural Significance

The stereochemically defined (R)-configuration at the oxiranyl group is particularly noteworthy, as this specific stereochemistry may be crucial for:

  • The correct stereochemical outcome in subsequent synthetic steps

  • The three-dimensional arrangement needed for biological activity

  • The ability to serve as a reliable analytical marker for quality control purposes

ManufacturerProduct NamePriceMinimum OrderPuritySupply Capability
ShenZhen H&D Pharmaceutical Technology Co., LTDOlodaterol Impurity 10US $0.00 / mg10 mg0.9810 g
Hebei Kingfiner Technology Development Co.Ltd8-(2R)-Oxiranyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-oneUS $0.00-0.00 / kg1 kg99%50,000 kg
Zhuozhou Wenxi Import and Export Co., Ltd8-(2R)-Oxiranyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-oneUS $15.00-10.00 / kg1 kg99%+ HPLCMonthly supply of 1 ton

The significant variation in supply capabilities—from small research quantities to industrial-scale production—suggests multiple applications across research, analytical, and manufacturing sectors.

Structure-Activity Relationships

The structural features of (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b] oxazin-3(4H)-one provide insight into its potential reactivity and functional role.

Reactive Functional Groups

Several functional groups in this molecule merit attention:

  • The oxiranyl (epoxide) group is highly reactive and can participate in ring-opening reactions with nucleophiles, potentially serving as a point for further synthetic elaboration

  • The benzyloxy group functions as a protecting group for a phenolic hydroxyl, which might be deprotected in subsequent synthetic steps

  • The lactam functionality in the benzoxazinone core contributes to the compound's hydrogen bonding capabilities

These structural features suggest that the compound may serve as a versatile synthetic building block, particularly in the context of pharmaceutical synthesis.

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